molecular formula C15H16N4O5 B11121586 {(4S)-1-[2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid

{(4S)-1-[2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid

Cat. No.: B11121586
M. Wt: 332.31 g/mol
InChI Key: PYGZPJXOVOBWAT-NSHDSACASA-N
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Description

2-(1-{2-[3-CYANO-4,6-DIMETHYL-2-OXO-1(2H)-PYRIDINYL]ETHYL}-2,5-DIOXO-4-IMIDAZOLIDINYL)ACETIC ACID is a complex organic compound that features a pyridine ring, a cyano group, and an imidazolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{2-[3-CYANO-4,6-DIMETHYL-2-OXO-1(2H)-PYRIDINYL]ETHYL}-2,5-DIOXO-4-IMIDAZOLIDINYL)ACETIC ACID can be achieved through several methods. One common approach involves the reaction of 3-cyano-4,6-dimethyl-2-pyridone with ethyl cyanoacetate in the presence of a base such as triethylamine . The reaction is typically carried out in a solvent like ethanol under reflux conditions. The resulting intermediate is then subjected to further reactions to introduce the imidazolidinyl group and the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely. The purification process may involve crystallization, distillation, or chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(1-{2-[3-CYANO-4,6-DIMETHYL-2-OXO-1(2H)-PYRIDINYL]ETHYL}-2,5-DIOXO-4-IMIDAZOLIDINYL)ACETIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The cyano group and other functional groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 2-(1-{2-[3-CYANO-4,6-DIMETHYL-2-OXO-1(2H)-PYRIDINYL]ETHYL}-2,5-DIOXO-4-IMIDAZOLIDINYL)ACETIC ACID involves its interaction with specific molecular targets and pathways. The cyano group and other functional groups can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-{2-[3-CYANO-4,6-DIMETHYL-2-OXO-1(2H)-PYRIDINYL]ETHYL}-2,5-DIOXO-4-IMIDAZOLIDINYL)ACETIC ACID is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential biological activities.

Properties

Molecular Formula

C15H16N4O5

Molecular Weight

332.31 g/mol

IUPAC Name

2-[(4S)-1-[2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetic acid

InChI

InChI=1S/C15H16N4O5/c1-8-5-9(2)18(13(22)10(8)7-16)3-4-19-14(23)11(6-12(20)21)17-15(19)24/h5,11H,3-4,6H2,1-2H3,(H,17,24)(H,20,21)/t11-/m0/s1

InChI Key

PYGZPJXOVOBWAT-NSHDSACASA-N

Isomeric SMILES

CC1=CC(=C(C(=O)N1CCN2C(=O)[C@@H](NC2=O)CC(=O)O)C#N)C

Canonical SMILES

CC1=CC(=C(C(=O)N1CCN2C(=O)C(NC2=O)CC(=O)O)C#N)C

Origin of Product

United States

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